molecular formula C18H15NO5S B5127316 2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

Cat. No.: B5127316
M. Wt: 357.4 g/mol
InChI Key: XANJWJGQROHIQR-UHFFFAOYSA-N
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Description

2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid is a benzoic acid derivative featuring a pyrrolidin-2,5-dione scaffold substituted with a 4-methoxyphenyl group at the 1-position and a sulfanyl-linked benzoic acid moiety at the 3-position. The 4-methoxyphenyl group contributes electron-donating effects via its methoxy (-OCH₃) substituent, which may enhance solubility and influence electronic interactions with biological targets.

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S/c1-24-12-8-6-11(7-9-12)19-16(20)10-15(17(19)21)25-14-5-3-2-4-13(14)18(22)23/h2-9,15H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANJWJGQROHIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,5-dioxopyrrolidine-3-thiol in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of efficient catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the dioxopyrrolidinyl moiety can be reduced to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl groups would produce a dihydroxy derivative.

Scientific Research Applications

2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs from the evidence:

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Key Substituent Effects Source
2-{[1-(4-Methoxyphenyl)-...}benzoic acid C₁₈H₁₅NO₅S* ~357.38* Methoxy (-OCH₃): Electron-donating, enhances polarity and solubility. Hypothetical
2-{[1-(4-Methylphenyl)-...}benzoic acid C₁₈H₁₅NO₄S 341.38 Methyl (-CH₃): Weak electron-donating, reduces polarity compared to methoxy.
2-{[1-(4-Trifluoromethylphenyl)-...}benzoic acid C₁₈H₁₂F₃NO₄S 395.35 Trifluoromethyl (-CF₃): Strong electron-withdrawing, increases lipophilicity.
2-[(2,5-Dioxo-1-phenyl-...}benzoic acid C₁₇H₁₃NO₄S 327.40 Phenyl (no substituent): Baseline for comparison; neutral electronic effects.

*Hypothetical values derived from structural analogy to .

Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound increases polarity compared to the methyl analog () and phenyl analog (). In contrast, the trifluoromethyl group () introduces strong electron-withdrawing effects, which may reduce solubility but improve metabolic stability .

Pharmacological Implications

Solubility and Bioavailability:
  • The methoxy group’s polarity likely improves aqueous solubility compared to the lipophilic trifluoromethyl analog. However, the methyl and phenyl analogs may exhibit intermediate solubility profiles .
  • Sodium salt derivatives (e.g., ) demonstrate a viable strategy to optimize solubility for this class of compounds .
Target Interactions:
  • Methoxy Substituent : Electron-donating properties may favor interactions with enzymes or receptors requiring electron-rich environments (e.g., cytochrome P450 or kinases).
  • Trifluoromethyl Substituent : Electron-withdrawing effects could enhance binding to targets with electron-deficient active sites (e.g., proteases or phosphatases) .
Metabolic Stability:
  • The trifluoromethyl group’s resistance to oxidative metabolism may prolong half-life compared to methoxy and methyl analogs, which are more susceptible to demethylation or hydroxylation .

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